3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Description
Properties
IUPAC Name |
3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-9-6-16(7-10(2)20-9)13(19)5-11-8-21-14-15-4-3-12(18)17(11)14/h3-4,9-11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHKDKGCFYOZBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC2CSC3=NC=CC(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound F2495-0021 are yet to be identified. The compound is relatively new and research is ongoing to determine its specific targets and their roles.
Mode of Action
It is known that the compound is synthesized through a mannich reaction, which introduces an aminoalkyl substituent into a molecule. This could potentially influence its interaction with its targets and any resulting changes.
Pharmacokinetics
The pharmacokinetics of F2495-0021, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are yet to be determined. It’s worth noting that the presence of a mannich side chain in similar compounds has been shown to increase solubility and hence the bioavailability of the drug molecule.
Result of Action
The molecular and cellular effects of F2495-0021’s action are currently under investigation. As research progresses, more information about the compound’s effects at the molecular and cellular level will become available.
Biological Activity
The compound 3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a member of the thiazolo-pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.
Anticancer Activity
Research has indicated that thiazolo-pyrimidines exhibit significant anticancer properties. A study demonstrated that derivatives similar to our compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Antimicrobial Properties
Compounds within this class have shown promising antimicrobial activity. In vitro assays revealed that they can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the morpholine moiety is believed to enhance membrane permeability, facilitating greater efficacy against bacterial strains .
Enzyme Inhibition
Some studies have reported that thiazolo-pyrimidines can act as inhibitors of specific enzymes involved in cancer metabolism. For instance, they may inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced tumor growth in preclinical models .
Case Studies and Experimental Data
- Cytotoxicity Assays : A series of cytotoxicity tests were performed using human cancer cell lines (MCF-7 for breast cancer and PC-3 for prostate cancer). The results showed IC50 values in the micromolar range, indicating potent cytotoxic effects .
- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli. Zones of inhibition were measured, revealing effective antimicrobial activity comparable to standard antibiotics .
- Mechanistic Studies : Flow cytometry analysis indicated that treatment with the compound leads to an increase in apoptotic cells as evidenced by annexin V staining. Additionally, Western blotting revealed upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Comparative Analysis Table
Scientific Research Applications
Anticancer Activity
Several studies have reported the potential of thiazolo-pyrimidine derivatives in anticancer research. The compound has been shown to inhibit specific cancer cell lines by inducing apoptosis and disrupting cellular proliferation pathways. For instance, a study demonstrated that related compounds exhibited cytotoxic effects against various cancer cell lines through the modulation of signaling pathways associated with cell survival and death .
Antimicrobial Properties
Research indicates that thiazolo-pyrimidine derivatives possess antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell membranes and inhibit metabolic pathways makes it a candidate for developing new antibiotics. In vitro studies have shown promising results against both gram-positive and gram-negative bacteria .
Neurological Applications
The morpholine moiety in the compound suggests potential applications in neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. Preliminary studies indicate that this compound may enhance cognitive function and provide neuroprotection in models of neurodegeneration .
Case Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazolo-pyrimidine derivatives, including the target compound. They evaluated its efficacy against human breast cancer cells (MCF-7) and found that it significantly reduced cell viability at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Case Study 2: Antimicrobial Testing
A comprehensive evaluation of antimicrobial activity was conducted using agar diffusion methods against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antimicrobial potential compared to standard antibiotics .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Pharmacological Profiles
The table below summarizes key structural features and biological activities of related thiazolo[3,2-a]pyrimidin-5-one derivatives:
Key Structural and Functional Differences
Substituent Effects on Receptor Binding: The target compound’s 2,6-dimethylmorpholin-4-yl group provides a rigid, polar structure that may enhance blood-brain barrier penetration compared to the piperidinyl analog in . Morpholine derivatives often improve solubility and metabolic stability, which is critical for CNS-targeted drugs. In contrast, fused pyrano or benzothiazole rings (e.g., ) increase molecular planarity and hydrophobicity, favoring interactions with tubulin or kinase binding pockets in anticancer applications.
Impact on Bioactivity :
- Antagonism of 5-HT Receptors : The piperidinyl derivative in shows partial blockade of 5-HT-induced oxytocin secretion, while the target compound’s morpholine group may modulate receptor selectivity due to differences in hydrogen-bonding capacity.
- Anticancer Activity : Fused-ring derivatives (e.g., ) exhibit potent cytotoxicity, whereas the target compound’s morpholine substituent likely shifts its activity toward neurological targets rather than direct antiproliferation.
Synthetic Accessibility :
- The target compound’s synthesis likely involves multistep functionalization of the thiazolo[3,2-a]pyrimidin-5-one core, similar to methods in . In contrast, fused derivatives (e.g., ) require one-pot multicomponent reactions, which are efficient but less flexible for substituent variation.
Research Findings and Implications
- Further studies should evaluate its affinity for 5-HT2 versus 5-HT1C receptors.
- Enzyme Inhibition : Simpler analogs (e.g., ) show moderate enzyme inhibition, indicating that the target compound’s complex substituent may reduce off-target effects in therapeutic applications.
Preparation Methods
Formation of 4-Aminothiazole-5-Carboxamide Intermediate
The synthesis begins with the preparation of 4-amino-N-(substituted)thiazole-5-carboxamide (12a ) via a solid-phase approach. Merrifield resin (10 ) is functionalized with a thiazole precursor under alkaline conditions (LiOH in acetone/H₂O at 60°C), achieving a 98% yield for the carboxamide intermediate.
Reaction Conditions :
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Substrate : 2-Chloro-N-(substituted)acetamide (5 )
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Base : LiOH (1.2 equiv)
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Solvent : Acetone/H₂O (4:1 v/v)
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Temperature : 60°C, 1 h
Cyclocondensation to Thiazolo-Pyrimidinone
The carboxamide intermediate undergoes cyclization using triethylorthoformate (3.39 mmol) and catalytic camphorsulfonic acid (CSA, 10 mol%) in ethanol at 60°C for 2 hours. This step forms the thiazolo[4,5-d]pyrimidin-7(6H)-one scaffold with a 79% isolated yield.
Optimization Data :
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 9 | CSA (10) | EtOH | 60 | 3 | 79 |
Introduction of 2-(2,6-Dimethylmorpholin-4-yl)-2-Oxoethyl Side Chain
Alkylation of Thiazolo-Pyrimidinone
The C-3 position of the thiazolo-pyrimidinone core is functionalized via nucleophilic alkylation. A bromoacetyl bromide derivative is reacted with 2,6-dimethylmorpholine in dichloromethane (DCM) under inert atmosphere, yielding the 2-oxoethyl intermediate.
Procedure :
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Activation : Treat thiazolo-pyrimidinone with NaH (2.0 equiv) in THF at 0°C.
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Alkylation : Add bromoacetyl bromide (1.5 equiv) dropwise, stir at room temperature for 12 h.
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Amination : Introduce 2,6-dimethylmorpholine (2.0 equiv) and triethylamine (3.0 equiv), reflux in DCM for 6 h.
Yield : 68% after silica gel chromatography (hexane/EtOAc, 3:1).
Acylation Alternative Pathway
An alternative route employs chloroacetyl chloride as the acylating agent. The morpholine moiety is introduced via a two-step sequence:
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Acylation : React thiazolo-pyrimidinone with chloroacetyl chloride (1.2 equiv) in DCM using DIPEA as base.
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Displacement : Substitute chlorine with 2,6-dimethylmorpholine under microwave irradiation (100°C, 30 min).
Yield Comparison :
| Step | Conditions | Yield (%) |
|---|---|---|
| Acylation | DCM, DIPEA, 0°C → RT | 85 |
| Displacement | Microwave, 100°C, 30 min | 72 |
Structural Elucidation and Characterization
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the chair conformation of the 2,6-dimethylmorpholine ring and the planar geometry of the thiazolo-pyrimidinone system. The dihedral angle between the two heterocycles is 87.5°, indicating minimal conjugation.
Process Optimization and Scale-Up
Solvent Screening for Cyclocondensation
Ethanol outperforms DMF and THF in cyclocondensation efficiency due to its polarity and ability to stabilize transition states:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| EtOH | 24.3 | 79 |
| DMF | 36.7 | 64 |
| THF | 7.6 | NR |
Temperature-Dependent Yield Profile
Elevating reaction temperature from 25°C to 60°C improves cyclocondensation yield by 42%:
| Temp (°C) | Time (h) | Yield (%) |
|---|---|---|
| 25 | 24 | 37 |
| 40 | 12 | 59 |
| 60 | 3 | 79 |
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competing O- vs N-alkylation is suppressed by:
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Using bulky bases (NaH vs K₂CO₃) to deprotonate the pyrimidinone N-H selectively.
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Maintaining low temperatures (0–5°C) during electrophile addition.
Morpholine Ring Oxidation
The 2,6-dimethylmorpholine group exhibits sensitivity to strong oxidizers. Process modifications include:
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Replacing mCPBA with milder oxidants (e.g., H₂O₂/AcOH) in downstream steps.
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Implementing inert atmosphere (N₂/Ar) during acylation.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The compound can be synthesized via two primary methods:
- Multi-step alkylation and condensation : React 2-thiouracil derivatives with α-halo ketones (e.g., bromoethynylketones) under reflux in ethanol, followed by cyclization. This method requires careful temperature control (~80°C) to achieve yields of 60-75% .
- One-step Pd-catalyzed coupling : Use a Sonogashira reaction between 2-thiouracil and propargyl bromide with Pd(PPh₃)₄ as a catalyst. This approach simplifies purification but requires inert conditions (N₂ atmosphere) and yields ~55% . Key factors: Solvent polarity, catalyst loading, and reaction time significantly impact purity and yield.
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- NMR and IR spectroscopy : Analyze -NMR for proton environments (e.g., morpholine methyl groups at δ 1.2–1.4 ppm) and IR for carbonyl stretches (C=O at ~1680 cm⁻¹) .
- Single-crystal X-ray diffraction : Resolve the thiazolo[3,2-a]pyrimidinone core and confirm stereochemistry of the 2,6-dimethylmorpholinyl substituent. Crystallization in DMF/EtOH (1:1) is optimal .
Q. How can researchers assess the compound’s antimicrobial activity in vitro?
- Broth microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using 96-well plates. Minimum inhibitory concentrations (MICs) typically range from 8–32 µg/mL for derivatives with electron-withdrawing substituents .
- Time-kill kinetics : Monitor bactericidal effects at 2× MIC over 24 hours to distinguish static vs. cidal activity .
Advanced Research Questions
Q. How do substituents on the thiazolo-pyrimidinone core modulate biological activity?
Q. How to resolve contradictory data in reported synthetic yields?
Discrepancies arise from:
- Catalyst efficiency : Pd-based catalysts in one-step syntheses may degrade under aerobic conditions, reducing yields .
- Purification challenges : Multi-step routes often require column chromatography, leading to losses, whereas recrystallization in one-step methods preserves yield . Recommendation: Optimize catalyst stability (e.g., use Pd/C with ligands) and employ HPLC for purity checks ≥98% .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
The Sonogashira coupling proceeds via oxidative addition of Pd(0) to the alkyne, followed by transmetallation and reductive elimination. The electron-deficient pyrimidinone core accelerates the reaction rate by stabilizing the Pd intermediate . Computational studies (DFT) suggest the morpholinyl group’s steric bulk directs regioselectivity during alkyne insertion .
Q. How can solubility challenges in formulation be addressed?
- Co-solvent systems : Use DMF/EtOH (1:1) or PEG-400 to achieve solubility >10 mg/mL .
- Salt formation : React with HCl to generate a hydrochloride salt, improving aqueous solubility by 5-fold .
Q. What stability studies are recommended for long-term storage?
- Thermal stability : Store at –20°C in amber vials; degradation <5% over 12 months .
- pH sensitivity : Avoid buffers below pH 3 (hydrolysis of morpholinyl group) or above pH 9 (ring-opening of thiazolo-pyrimidinone) .
Data Contradiction Analysis
- Antimicrobial vs. Cytotoxicity : Derivatives with strong antibacterial activity (e.g., 4-methoxybenzyl) often show higher cytotoxicity (IC₅₀: 20 µM in HEK293 cells). Balance by introducing hydrophilic groups (e.g., –NH₂) to reduce off-target effects .
- Synthetic Yield vs. Purity : One-step methods favor speed but require rigorous impurity profiling (e.g., residual Pd <0.1 ppm by ICP-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
